molecular formula C5H8 B073084 Methylenecyclobutane CAS No. 1120-56-5

Methylenecyclobutane

Cat. No.: B073084
CAS No.: 1120-56-5
M. Wt: 68.12 g/mol
InChI Key: QIRVGKYPAOQVNP-UHFFFAOYSA-N
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Description

Methylenecyclobutane is an organic compound with the molecular formula C₅H₈. It is characterized by a cyclobutane ring with a methylene group attached to it. This compound is notable for its unique structure, which includes both a strained four-membered ring and an exocyclic double bond. This compound is a side product in the production of isoprene and is used as a raw material in fine organic synthesis .

Chemical Reactions Analysis

Methylenecyclobutane undergoes a variety of chemical reactions due to the presence of its reactive double bond and strained cyclobutane ring. Some of the notable reactions include:

    Oxidation: this compound can be oxidized to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced to form cyclobutane derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: this compound can undergo substitution reactions, particularly at the methylene group. Halogenation using reagents like bromine or chlorine is common.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.

Scientific Research Applications

Methylenecyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylenecyclobutane involves its reactive double bond and strained cyclobutane ring. These features make it highly reactive and capable of undergoing various chemical transformations. The double bond can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Methylenecyclobutane can be compared with other similar compounds, such as:

    Spiropentane: Both compounds have strained ring systems, but spiropentane has a spiro configuration, making it less reactive than this compound.

    Vinylcyclopropane: This compound has a three-membered ring with a vinyl group, similar to this compound’s four-membered ring with a methylene group. Vinylcyclopropane is also highly reactive but undergoes different types of reactions.

    Cyclobutene: This compound has a four-membered ring with a double bond within the ring, unlike this compound’s exocyclic double bond.

This compound’s unique structure, with its exocyclic double bond and strained ring, makes it distinct from these similar compounds and contributes to its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

methylidenecyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRVGKYPAOQVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
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DSSTOX Substance ID

DTXSID2061519
Record name Cyclobutane, methylene-
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Molecular Weight

68.12 g/mol
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CAS No.

1120-56-5
Record name Methylenecyclobutane
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Record name Methylenecyclobutane
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Record name METHYLENECYCLOBUTANE
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Record name Cyclobutane, methylene-
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Q & A

Q1: What is the molecular formula and weight of methylenecyclobutane?

A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) [, , ], Raman [], microwave [], and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide information about the vibrational modes, rotational constants, and structural parameters of the molecule.

Q3: What is the ring-puckering potential function of this compound?

A3: The ring-puckering potential function of this compound has been determined from its microwave and infrared spectra [, ]. The potential function is described as V(x) = 4.229 × 105x4 − 1.694 × 104x2, where x is a reduced ring-puckering coordinate. This function indicates a double-minimum potential with a barrier to ring inversion of approximately 160 cm-1.

Q4: What are common starting materials for the synthesis of this compound?

A4: this compound can be synthesized from various starting materials, including pentaerythrityl tetrabromide [], pentaerythrityl tetrachloride [], and the reduction of spiropentane [, ].

Q5: How can this compound be used to synthesize other compounds?

A5: this compound can be used as a building block for synthesizing various compounds. For instance, it can undergo ring expansion reactions to form cyclopentanones [, ], be used in the synthesis of cyclobutanone and cyclobutanol [], and undergo cycloaddition reactions to form various cyclic compounds [, , , ].

Q6: Can this compound undergo polymerization?

A6: While this compound does not readily homopolymerize, it can copolymerize with certain vinyl monomers via radical initiators []. The copolymerization occurs through the exocyclic methylene group of this compound. Interestingly, polymerization with specific Ziegler-Natta catalysts can yield an isorubber with exo double bonds in the polymer structure [].

Q7: Does this compound undergo any unique rearrangements?

A7: Yes, this compound exhibits a degenerate rearrangement where the exocyclic double bond shifts positions on the ring. This rearrangement proceeds through a diradical intermediate and has been studied using deuterium labeling and trapping experiments [, ]. The rate and stereoselectivity of this rearrangement are influenced by the substituents on the ring [].

Q8: How does this compound react in Wacker oxidation?

A8: this compound undergoes Wacker oxidation to yield cyclopentanones through a unique semi-pinacol type rearrangement []. This reaction exhibits high Markovnikov selectivity when tert-butyl nitrite is employed as the oxidant.

Q9: What are the potential applications of this compound and its derivatives?

A9: this compound and its derivatives hold potential applications in various fields. They have been investigated as potential antiviral agents, specifically this compound analogues of nucleosides [, , ]. Additionally, their unique reactivity makes them attractive building blocks for synthesizing natural products and other complex molecules [].

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